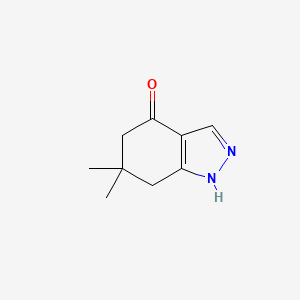

6,6-二甲基-1,5,6,7-四氢吲哚-4-酮

描述

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a chemical compound with the molecular weight of 164.21 . It has been identified as a potential therapeutic agent in various studies .

Molecular Structure Analysis

The IUPAC name of this compound is 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one . Its InChI code is 1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

This compound is an off-white solid .科学研究应用

- Application : 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one has been investigated as an inhibitor of human neutrophil elastase (HNE), an enzyme involved in inflammation and tissue damage . Its low nanomolar Ki values (6–35 nM) make it an effective HNE inhibitor. This property could be harnessed for developing therapies targeting diseases involving excessive HNE activity.

- Application : Researchers have designed a novel class of SARS-CoV-2 main protease (Mpro) inhibitors based on 1,5,6,7-tetrahydro-4H-indazol-4-ones. These compounds were identified through virtual screening, molecular dynamics simulations, and MM/GBSA calculations. Their potential as antiviral agents warrants further exploration .

Protease Inhibition

Antiviral Research

作用机制

Target of Action

The primary target of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for drugs designed to treat diseases like COVID-19 .

Mode of Action

The compound interacts with the SARS-CoV-2 Mpro in a way that inhibits its activity . This interaction disrupts the normal function of the protease, preventing the virus from replicating within the host cell .

Biochemical Pathways

By inhibiting the SARS-CoV-2 Mpro, the compound interferes with the viral life cycle. The virus is unable to replicate and produce new virions, which halts the spread of the infection within the host .

Result of Action

The result of the compound’s action is a reduction in viral replication. By inhibiting the SARS-CoV-2 Mpro, the compound prevents the virus from proliferating within the host. This can help to limit the severity of the infection and potentially halt its progression .

属性

IUPAC Name |

6,6-dimethyl-5,7-dihydro-1H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOAXGPGVISHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NN2)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2387475.png)

![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)

![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)

![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)